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molecular formula C11H11BrN4O B8728273 4-{[(3-Amino-6-bromopyrazin-2-yl)amino]methyl}phenol CAS No. 827602-49-3

4-{[(3-Amino-6-bromopyrazin-2-yl)amino]methyl}phenol

Cat. No. B8728273
M. Wt: 295.14 g/mol
InChI Key: WOGSCAOROCXHKX-UHFFFAOYSA-N
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Patent
US07250417B2

Procedure details

A solution of 3,5-dibromo-pyrazin-2-ylamine (220 mg, 0.87 mmol) and 4-aminomethyl-phenol (225.0 mg, 1.83 mmol) in DMSO (2.5 mL) was heated at 98° C. under nitrogen for 24 hours. HPLC showed that 35% of product was formed and 40% of starting material presented. The reaction solution was partitioned between EtOAc and water. After condensation of organic layer, the residue was purified on a silica gel column eluting with 3% methanol in dichloromethane to provide 4-[(3-amino-6-bromo-pyrazin-2-ylamino)-methyl]-phenol (30 mg) as a yellow solid.
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
225 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([NH2:9])=[N:4][CH:5]=[C:6]([Br:8])[N:7]=1.[NH2:10][CH2:11][C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=1>CS(C)=O>[NH2:9][C:3]1[C:2]([NH:10][CH2:11][C:12]2[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=2)=[N:7][C:6]([Br:8])=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
BrC=1C(=NC=C(N1)Br)N
Name
Quantity
225 mg
Type
reactant
Smiles
NCC1=CC=C(C=C1)O
Name
Quantity
2.5 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was formed
CUSTOM
Type
CUSTOM
Details
The reaction solution was partitioned between EtOAc and water
CUSTOM
Type
CUSTOM
Details
After condensation of organic layer
CUSTOM
Type
CUSTOM
Details
the residue was purified on a silica gel column
WASH
Type
WASH
Details
eluting with 3% methanol in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=CN1)Br)NCC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: CALCULATEDPERCENTYIELD 11.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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